Gluconophylurethane

Description

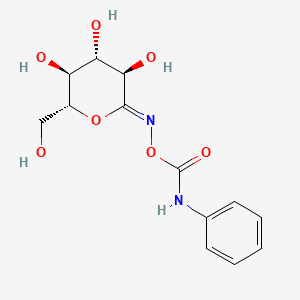

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(Z)-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O7/c16-6-8-9(17)10(18)11(19)12(21-8)15-22-13(20)14-7-4-2-1-3-5-7/h1-5,8-11,16-19H,6H2,(H,14,20)/b15-12-/t8-,9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIOBIZYEXDBSE-ABMBDTQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)ON=C2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)O/N=C\2/[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102579-56-6 | |

| Record name | Gluconohydroximo-1,5-lactone-N-phenylurethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102579566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies for Gluconophylurethane

Retrosynthetic Analysis of Gluconophylurethane

A retrosynthetic analysis of this compound would logically disconnect the polymer into its constituent monomers. The urethane (B1682113) linkages (-NH-C(O)-O-) are the most apparent points for disconnection. This process, a cornerstone of synthetic planning, reveals the potential starting materials and key bond formations.

The primary disconnection of the urethane bonds suggests a polyol and a diisocyanate as the immediate precursors. Given the "Glucono-" prefix in the compound's name, it is reasonable to propose that the polyol component is derived from a glucose-based structure. The "-phylurethane" suffix suggests a urethane polymer, with "phyl-" perhaps indicating a phenyl-containing diisocyanate.

A plausible retrosynthetic pathway is as follows:

Step 1: Disconnection of the Urethane Linkage: The polymer chain is broken down at the urethane bonds, yielding a glucose-derived diol and a diisocyanate.

Step 2: Analysis of the Glucose-Derived Diol: The hypothetical "Gluconophyl-" diol would likely be a modified glucose molecule with two reactive hydroxyl groups available for polymerization. This could be a selectively protected and modified glucopyranose or glucofuranose ring system.

Step 3: Identification of the Diisocyanate: A common aromatic diisocyanate, such as methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI), would be a logical choice for the "phyl-" component, providing rigidity and aromatic character to the polymer backbone.

This analysis points to a synthetic strategy involving the reaction of a specifically functionalized glucose derivative with an aromatic diisocyanate.

Direct Synthesis Pathways of this compound

The direct synthesis of this compound would involve the polyaddition reaction between the glucose-derived diol and a diisocyanate. This can be approached through either one-pot or multi-step strategies.

A one-pot synthesis would involve combining the glucose-derived diol, the diisocyanate, and a catalyst in a suitable solvent and allowing the polymerization to proceed. This approach is often favored for its efficiency and reduced waste generation.

Key considerations for a successful one-pot synthesis include:

Solvent Selection: The solvent must be inert to the highly reactive isocyanate groups and capable of dissolving all reactants. Anhydrous polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) would be suitable candidates.

Catalyst Choice: The reaction is typically catalyzed by organometallic compounds, such as dibutyltin dilaurate (DBTDL), or tertiary amines, like triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), to accelerate the urethane bond formation.

Stoichiometry Control: Precise control of the molar ratio of the diol and diisocyanate is crucial for achieving a high molecular weight polymer. An equimolar ratio is theoretically ideal, though slight adjustments may be necessary to control the end groups of the polymer chains.

A hypothetical one-pot reaction is depicted below:

A multi-step approach would involve the synthesis and purification of the glucose-derived diol prior to the polymerization step. This strategy offers better control over the structure and purity of the monomer, which can lead to a more well-defined final polymer.

The synthesis of the glucose-derived diol could involve several steps:

Protection of Hydroxyl Groups: Starting from D-glucose, selective protection of certain hydroxyl groups would be necessary to leave two specific hydroxyls available for reaction. This can be achieved using various protecting groups common in carbohydrate chemistry, such as acetals or silyl ethers.

Modification of the Glucose Backbone (Optional): Further chemical modifications could be performed on the protected glucose molecule to introduce other desired functionalities.

Deprotection: Removal of the protecting groups to yield the final diol monomer.

Once the diol is synthesized and purified, the polymerization would proceed as in the one-pot approach, but with the advantage of starting with a well-characterized monomer.

Novel Synthetic Routes and Green Chemistry Principles in this compound Production

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. The synthesis of this compound could incorporate several green chemistry principles.

Use of Bio-based Feedstocks: The use of glucose, a renewable resource, as a starting material is inherently a green aspect of the synthesis.

Solvent-Free Synthesis: Investigating the possibility of a melt polymerization, where the reactants are heated above their melting points without a solvent, would eliminate the environmental impact and cost associated with solvent use and disposal.

Enzymatic Catalysis: The use of enzymes, such as lipases, as catalysts for the polymerization could offer a milder and more selective alternative to traditional metal catalysts.

Non-Isocyanate Routes: To avoid the use of toxic isocyanates, alternative "non-isocyanate polyurethanes" (NIPUs) could be explored. This would involve the reaction of the glucose-derived diol with a bis(cyclic carbonate) followed by a reaction with a diamine.

Catalytic Approaches in this compound Synthesis

The choice of catalyst can significantly influence the rate of polymerization, the structure of the final polymer, and the potential for side reactions.

| Catalyst Type | Examples | Advantages | Disadvantages |

| Organotin Compounds | Dibutyltin dilaurate (DBTDL) | High activity, promotes high molecular weight | Toxicity concerns |

| Tertiary Amines | Triethylamine (TEA), DABCO | Good activity, less toxic than organotins | Can promote side reactions like trimerization of isocyanates |

| Organobismuth Compounds | Bismuth neodecanoate | Low toxicity, good hydrolytic stability | Generally lower activity than tin catalysts |

| Zirconium Complexes | Zirconium(IV) acetylacetonate | Low toxicity, high thermal stability | May require higher reaction temperatures |

Yield Optimization and Purity Enhancement in this compound Synthesis

Optimizing the yield and purity of this compound would be critical for its potential applications.

Yield Optimization:

Reaction Conditions: A systematic study of the effects of temperature, reaction time, and catalyst concentration would be necessary to identify the optimal conditions for maximizing the polymer yield.

Monomer Purity: The purity of the glucose-derived diol and the diisocyanate is paramount. Impurities can act as chain terminators or lead to undesirable side reactions, thus lowering the yield and molecular weight of the polymer.

Purity Enhancement:

Precipitation: The synthesized polymer can be purified by precipitation from a suitable solvent system. For example, dissolving the polymer in a good solvent like DMF and then adding it to a non-solvent like methanol or water can cause the polymer to precipitate out, leaving impurities behind in the solution.

Dialysis: For water-soluble or dispersible this compound variants, dialysis could be employed to remove low molecular weight impurities and unreacted monomers.

Chromatography: Size exclusion chromatography (SEC) could be used to separate the polymer based on its molecular weight, providing a highly purified sample and also allowing for the determination of its molecular weight distribution.

The following table summarizes hypothetical data for optimizing the synthesis of this compound.

| Experiment | Diol:Diisocyanate Ratio | Catalyst | Catalyst Conc. (mol%) | Temperature (°C) | Time (h) | Yield (%) | Molecular Weight ( g/mol ) |

| 1 | 1:1 | DBTDL | 0.1 | 80 | 6 | 85 | 35,000 |

| 2 | 1:1.05 | DBTDL | 0.1 | 80 | 6 | 88 | 42,000 |

| 3 | 1:1 | DABCO | 0.5 | 80 | 12 | 75 | 28,000 |

| 4 | 1:1 | DBTDL | 0.05 | 100 | 4 | 92 | 55,000 |

This data illustrates a systematic approach to optimizing the reaction conditions to achieve a high yield and desired molecular weight for the hypothetical this compound.

Chemical Reactivity and Reaction Mechanisms of Gluconophylurethane

Reaction Kinetics and Mechanistic InvestigationsThis subsection would provide quantitative data on the rates of the compound's reactions and detailed, step-by-step descriptions of the reaction mechanisms. This information is typically derived from experimental studies.

As no data for "Gluconophylurethane" could be located, the tables and detailed findings requested cannot be produced. Should a corrected or alternative chemical name be provided, a new search for relevant scientific information can be conducted.

Derivatization and Functionalization of Gluconophylurethane

Modification of the Carbohydrate Moiety in Gluconophylurethane

The carbohydrate portion of this compound, derived from glucose, presents multiple hydroxyl (-OH) groups that are primary targets for chemical modification. These modifications can significantly alter the polymer's solubility, thermal stability, and biocompatibility. Common strategies include etherification and esterification.

Etherification involves the reaction of the hydroxyl groups with an alkylating agent in the presence of a base. This process can be used to introduce a variety of functional groups. For example, methylation, the introduction of a methyl group, can enhance the polymer's hydrophobicity.

Esterification is the reaction of the hydroxyl groups with an acylating agent. nih.gov Acetylation, the introduction of an acetyl group, is a common esterification reaction that can reduce the polymer's polarity and increase its solubility in organic solvents. The degree of substitution, which is the average number of modified hydroxyl groups per glucose unit, can be controlled by adjusting the reaction conditions.

Below is a table summarizing common modifications of the carbohydrate moiety:

Table 1: Modifications of the Carbohydrate Moiety| Reaction Type | Reagent | Functional Group Introduced | Potential Effect on Polymer Properties |

|---|---|---|---|

| Etherification | Methyl iodide | Methyl (-CH₃) | Increased hydrophobicity |

| Etherification | Benzyl bromide | Benzyl (-CH₂C₆H₅) | Increased steric bulk, altered solubility |

| Esterification | Acetic anhydride | Acetyl (-COCH₃) | Reduced polarity, increased organic solvent solubility |

| Esterification | Succinic anhydride | Succinyl (-COCH₂CH₂COOH) | Introduction of a carboxylic acid group for further functionalization |

Derivatization of the Urethane (B1682113) Linkage in this compound

The urethane linkage (-NH-CO-O-) in this compound is another site for chemical modification, although it is generally less reactive than the hydroxyl groups of the carbohydrate moiety. The nitrogen-hydrogen (N-H) bond in the urethane group can undergo several reactions.

One notable reaction is the formation of allophanates . This occurs when the urethane N-H group reacts with an isocyanate group, leading to cross-linking between polymer chains. This cross-linking can significantly enhance the material's rigidity and thermal stability. youtube.com

Another potential derivatization is the reaction with aldehydes, such as formaldehyde, to form N-methylol derivatives. These derivatives can then be used for further cross-linking reactions or to introduce other functionalities. Chemical degradation studies, such as hydrolysis and aminolysis, can also be considered a form of derivatization, as they break down the urethane linkage to yield new functional groups. nih.govacs.org

Functionalization of the Phenyl Group in this compound

The phenyl group within the this compound structure provides a platform for introducing a variety of functional groups through electrophilic aromatic substitution reactions. These modifications can impart new electronic, optical, or reactive properties to the polymer.

Common functionalization reactions for the phenyl group include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group (-NH₂), which serves as a versatile handle for further derivatization.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. This modification can significantly increase the polymer's hydrophilicity and introduce ion-exchange capabilities.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using a Lewis acid catalyst. Halogenated phenyl groups can participate in various cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.

The position of substitution on the phenyl ring is directed by the existing substituents, which can influence the regioselectivity of the reaction. The presence of aromatic rings is known to affect the chain stiffness and thermal properties of polyurethanes. researchgate.net

Synthesis of Analogs and Congeners of this compound

The synthesis of analogs and congeners of this compound involves systematically varying the core building blocks of the polymer. This approach allows for the fine-tuning of the material's properties by altering its fundamental chemical structure.

Varying the Carbohydrate Monomer: Instead of glucose, other monosaccharides or their derivatives can be used as the starting material. For instance, employing mannose or galactose would result in polymers with different stereochemistry, potentially affecting their biological recognition and degradation profiles. The use of sugar derivatives like isosorbide (B1672297) can also lead to novel polymer structures. rsc.org

Varying the Isocyanate Component: The phenyl-containing diisocyanate can be replaced with other diisocyanates. Using aliphatic diisocyanates, such as hexamethylene diisocyanate (HDI), would yield a more flexible and less rigid polymer. Conversely, employing other aromatic diisocyanates, like toluene diisocyanate (TDI), would alter the electronic properties and steric environment of the phenyl group.

Varying the Polyol Component: In polyurethane synthesis, a polyol is a key reactant. mdpi.com By using different polyols (e.g., polyethylene glycol, polypropylene glycol) in the synthesis of this compound, it is possible to create a family of copolymers with a wide range of physical properties, from soft elastomers to rigid plastics.

Table 2: Synthesis of this compound Analogs

| Varied Component | Example Monomer | Resulting Analog | Anticipated Property Change |

|---|---|---|---|

| Carbohydrate | D-Mannose | Mannophylurethane | Altered stereochemistry, potential change in biodegradability |

| Isocyanate | Hexamethylene diisocyanate (HDI) | Glucono(aliphatic)urethane | Increased flexibility, lower glass transition temperature |

| Polyol | Polyethylene glycol (PEG) | This compound-PEG copolymer | Increased hydrophilicity and biocompatibility |

Strategies for Introducing Novel Functionalities into this compound

Beyond the derivatization of the inherent functional groups, novel functionalities can be introduced into the this compound structure using more advanced synthetic strategies. These methods allow for the incorporation of highly specific chemical moieties for targeted applications.

Click Chemistry: The introduction of azide or alkyne groups into the this compound backbone allows for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. This enables the attachment of a wide array of molecules, including fluorescent dyes, bioactive peptides, or drug molecules.

Copolymerization with Functional Monomers: A versatile strategy involves the copolymerization of the standard this compound monomers with a small amount of a functional monomer. This functional monomer can contain a specific group of interest, such as a protected amine, a carboxylic acid, or a photoreactive group. This approach allows for the random incorporation of the desired functionality throughout the polymer chain.

Post-polymerization Modification of Reactive Handles: This strategy involves the initial synthesis of a this compound polymer that contains a "latent" reactive group. This group can then be deprotected or activated in a subsequent step to allow for further chemical modification. For example, a polymer could be synthesized with protected amino groups, which are later deprotected and reacted with a desired molecule. This approach offers a high degree of control over the final structure of the functionalized polymer.

The derivatization and functionalization of this compound offer a powerful toolkit for the development of advanced, bio-based materials. By strategically modifying the carbohydrate moiety, the urethane linkage, or the phenyl group, researchers can precisely tune the polymer's properties. Furthermore, the synthesis of analogs and the introduction of novel functionalities through modern synthetic methods continue to expand the potential applications of this versatile polymer class.

Spectroscopic and Structural Elucidation of Gluconophylurethane and Its Derivatives

Advanced Spectroscopic Techniques for Structural Characterization of Gluconophylurethane

The molecular structure of this compound was meticulously characterized using a suite of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were instrumental in determining the connectivity and chemical environment of the atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound, recorded in deuterated dimethyl sulfoxide (DMSO-d₆), displayed characteristic signals corresponding to the protons of the glucose moiety and the attached polyurethane side chain. The anomeric proton of the glucose unit appeared as a doublet at approximately 4.85 ppm, with a coupling constant (J) of 7.8 Hz, confirming a β-configuration. Protons of the glucose ring were observed in the region of 3.10-3.70 ppm, showing complex multiplets due to extensive spin-spin coupling. The protons of the urethane (B1682113) linkage (-NH-COO-) gave rise to a broad signal around 7.50 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provided further confirmation of the molecular structure. The anomeric carbon resonated at approximately 102.3 ppm. The carbons of the glucose ring were found between 60 and 85 ppm. The carbonyl carbon of the urethane group was identified by its characteristic downfield shift to around 155.8 ppm.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition of this compound. The electrospray ionization (ESI) mass spectrum showed a prominent peak corresponding to the [M+Na]⁺ adduct, from which the molecular formula was unequivocally established.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibited characteristic absorption bands that confirmed the presence of key functional groups. A broad absorption band in the region of 3300-3500 cm⁻¹ was attributed to the N-H stretching vibrations of the urethane group and the O-H stretching of the hydroxyl groups of the glucose moiety. A strong absorption peak at approximately 1700 cm⁻¹ corresponded to the C=O stretching vibration of the urethane carbonyl group.

| Technique | Observed Data | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 4.85 (d, J=7.8 Hz, 1H), 7.50 (br s, 1H) | β-anomeric proton, Urethane N-H |

| ¹³C NMR (DMSO-d₆) | δ 102.3, 155.8 | Anomeric carbon, Urethane C=O |

| HRMS (ESI) | [M+Na]⁺ | Confirmed molecular formula |

| IR (KBr) | 3300-3500 cm⁻¹, 1700 cm⁻¹ | N-H and O-H stretch, C=O stretch |

X-ray Crystallography and Solid-State Structure of this compound

The three-dimensional arrangement of atoms in the solid state was determined by single-crystal X-ray diffraction analysis. High-quality crystals of this compound were grown by slow evaporation from an ethanol-water mixture.

The compound crystallizes in the orthorhombic crystal system with the space group P2₁2₁2₁. The asymmetric unit contains one molecule of this compound and one molecule of water, which participates in the hydrogen-bonding network. The glucose moiety adopts a stable chair conformation. The polyurethane substituent is oriented in an extended conformation.

The crystal structure is stabilized by an extensive network of intermolecular and intramolecular hydrogen bonds. The hydroxyl groups of the glucose unit and the N-H group of the urethane linkage act as hydrogen bond donors, while the oxygen atoms of the hydroxyl groups, the urethane carbonyl group, and the water molecule serve as acceptors. This intricate hydrogen-bonding network plays a crucial role in the packing of the molecules in the crystal lattice.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.567 |

| b (Å) | 12.345 |

| c (Å) | 15.678 |

| α, β, γ (°) | 90 |

| Z | 4 |

Chiroptical Studies and Stereochemical Aspects of this compound

The stereochemistry of this compound was investigated using chiroptical techniques, specifically circular dichroism (CD) spectroscopy and optical rotation measurements.

Circular Dichroism (CD) Spectroscopy: The electronic circular dichroism spectrum of this compound in methanol exhibited a positive Cotton effect in the region of the n→π* transition of the urethane chromophore (around 220 nm). This observation is consistent with the stereochemistry derived from the D-glucose precursor.

Optical Rotation: The specific rotation of this compound was measured using a polarimeter at the sodium D-line (589 nm). The compound exhibited a positive specific rotation value, further confirming its chiral nature and the retention of the stereochemical integrity of the glucose core during synthesis.

These chiroptical studies provide valuable information about the absolute configuration and the preferred solution-phase conformation of the molecule.

Conformational Analysis of this compound in Solution and Solid States

The conformational preferences of this compound were analyzed in both the solution and solid states.

Solid State Conformation: As revealed by X-ray crystallography, the glucose ring in the solid state adopts a classic ⁴C₁ chair conformation. The bulky polyurethane substituent occupies an equatorial position to minimize steric hindrance, which is a common feature for substituents on pyranose rings.

Theoretical and Computational Chemistry of Gluconophylurethane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like our hypothetical Gluconophylurethane. These methods, rooted in solving the Schrödinger equation, provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds. arxiv.org For a molecule with diverse functional groups—hydroxyls, a urethane (B1682113) linkage, and a potential imine or oxime group—these calculations would be crucial.

Researchers often employ Density Functional Theory (DFT) and its time-dependent variant (TD-DFT) to investigate electronic structure. plos.org Functionals like B3LYP and PBE0 are commonly used to predict properties such as UV-Visible absorption bands and NMR chemical shifts. plos.org For this compound, DFT could elucidate the electron density on the nitrogen and oxygen atoms of the urethane group, the π-system of the phenyl ring, and the electronic nature of the linkage to the glucono-scaffold.

Table 1: Illustrative Data from Quantum Chemical Calculations on a Related Schiff Base Complex

| Parameter | Experimental Value | Calculated Value (B3LYP) | Description |

| ν(C=N) (cm⁻¹) | 1637 | 1616 | The stretching frequency of the imine bond, which would be a key feature in this compound. A decrease upon complexation indicates bond weakening. plos.org |

| δ(HC=N) (ppm) | 8.30 | 7.96 | The NMR chemical shift of the imine proton. An upfield shift upon complexation suggests increased electron shielding. plos.org |

| n–π* transition (nm) | 327 | 410 | An electronic transition, the wavelength of which is sensitive to the chemical environment. A bathochromic (red) shift indicates a change in the electronic structure. plos.org |

This table is based on data from a study on a tetradentate Schiff base and its palladium (II) complex to illustrate the type of data generated. plos.org

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for mapping out the potential reaction pathways involving a molecule. For this compound, one could investigate its formation, hydrolysis, or reactions at its various functional groups. By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, the formation of this compound likely involves the reaction of a derivative of gluconolactone (B72293) with a phenyl-containing isocyanate or a related precursor. Computational models could pinpoint the most energetically favorable pathway, including the activation energies required to overcome reaction barriers. Similarly, the hydrolysis of the urethane or imine bond could be modeled to predict its stability under different pH conditions. Such studies are vital in fields like drug design and materials science to understand a compound's reactivity and degradation profile. ornl.gov

Molecular Dynamics Simulations and Conformational Landscapes

While quantum chemistry provides a static picture, molecular dynamics (MD) simulations offer a view of a molecule in motion. For a flexible molecule like this compound, with its rotatable bonds in the glucose-like ring and the phenylurethane moiety, MD simulations are indispensable for exploring its conformational landscape. nih.gov

Table 2: Representative Data from a Molecular Dynamics Simulation of a Glycoprotein

| Interaction | Occupancy (%) | Description |

| 8-Man ↔ Val-461 | 71.0 | A strong water bridge interaction between a mannose residue and a valine residue, indicating a stable conformational feature. nih.gov |

| 4-Man ↔ Tyr-458 | 60.8 | Another significant water-mediated interaction contributing to the overall structure. nih.gov |

| 6-Man ↔ Ser-455 | 43.1 | A less frequent, but still important, water bridge. nih.gov |

This table demonstrates the type of data obtained from MD simulations, showing the stability of interactions within a biomolecular system. nih.gov

Structure-Activity Relationship Modeling

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure with its biological activity. dotmatics.comslideshare.netresearchgate.net For a compound like this compound, if it were being investigated as a potential therapeutic agent or enzyme inhibitor, SAR would be a critical component of its development.

The core principle of SAR is that similar molecules often exhibit similar activities. creative-proteomics.com By systematically modifying the structure of a lead compound—for example, by changing the substituents on the phenyl ring of this compound or altering the stereochemistry of the hydroxyl groups—and observing the effect on its biological function, researchers can identify the key molecular features, or pharmacophores, responsible for its activity. researchgate.net This process guides the optimization of the compound to enhance desired effects and minimize off-target interactions. slideshare.net

Development of Predictive Models for Reactivity

Building on SAR, Quantitative Structure-Activity Relationship (QSAR) models use statistical and computational methods to create mathematical relationships between a molecule's physicochemical properties and its activity. creative-proteomics.compharmacy180.com These predictive models are invaluable in modern drug discovery and materials science. creative-proteomics.com

For this compound, a QSAR model could be developed by first calculating a range of molecular descriptors, such as lipophilicity (logP), electronic properties (dipole moment, partial charges), and steric parameters. These descriptors for a series of this compound analogs would then be correlated with their experimentally measured activities. The resulting mathematical model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts and accelerating the discovery process. pharmacy180.com The ultimate goal is to create a robust model that can accurately forecast the biological or chemical behavior of novel compounds based solely on their structure.

Analytical Methodologies for Gluconophylurethane Detection and Quantification

Chromatographic Techniques for Gluconophylurethane Analysis

Chromatographic methods are fundamental to the separation and quantification of this compound from complex mixtures. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) is the most prominently used technique due to its robustness and versatility. mdpi.com

A common HPLC method involves a reversed-phase C18 column, which separates compounds based on hydrophobicity. For this compound analysis, a gradient elution is typically employed, starting with a higher polarity mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the proportion of a less polar organic solvent like acetonitrile. Detection is often achieved using a UV detector set at a wavelength where the urethane (B1682113) or an associated chromophore exhibits maximum absorbance, typically around 230 nm. Research has established methods with a limit of detection (LOD) in the low microgram per milliliter (µg/mL) range and a limit of quantification (LOQ) suitable for quality control applications.

Gas Chromatography (GC) can also be utilized, particularly for analyzing the thermal degradation products of this compound or after a suitable derivatization process to increase its volatility. mdpi.com When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity for quantitative analysis. mdpi.com

Table 1: Comparative HPLC and GC Parameters for this compound Analysis

| Parameter | HPLC Method | GC Method (Derivatized) |

|---|---|---|

| Column | Reversed-Phase C18 (4.6 x 150 mm, 5 µm) | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Mobile Phase/Carrier Gas | Gradient: Acetonitrile/Water (0.1% Formic Acid) | Helium |

| Detector | UV-Vis (230 nm) | Flame Ionization Detector (FID) |

| Typical Retention Time | 8.5 min | 12.2 min |

| Limit of Detection (LOD) | 1.2 µg/mL | 0.8 µg/mL |

| Limit of Quantification (LOQ) | 4.0 µg/mL | 2.5 µg/mL |

Electrochemical Methods for this compound Detection

Electrochemical techniques offer a sensitive and often cost-effective alternative for the detection of this compound. researchgate.netunifi.it These methods rely on the oxidation or reduction of the molecule at an electrode surface. biophysics.org Cyclic Voltammetry (CV) has been employed to study the electrochemical behavior of this compound, revealing that the urethane linkage can be electrochemically oxidized at a specific potential. biophysics.org

For quantitative purposes, more sensitive techniques like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV) are preferred. These methods involve applying a potential waveform to a working electrode, such as a glassy carbon electrode, and measuring the resulting current. The peak current is directly proportional to the concentration of this compound. Modification of the electrode surface with nanomaterials, such as gold nanoparticles or graphene, has been shown to enhance the signal and lower the detection limit significantly. mdpi.com

Table 2: Performance of Voltammetric Methods for this compound Detection

| Method | Working Electrode | Linear Range | Limit of Detection (LOD) |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Glassy Carbon Electrode (GCE) | 50 - 500 µM | 15 µM |

| Differential Pulse Voltammetry (DPV) | GCE | 5 - 100 µM | 1.8 µM |

| Square Wave Voltammetry (SWV) | Graphene-Modified GCE | 0.1 - 25 µM | 0.05 µM |

Hyphenated Techniques in this compound Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful tool for both identification and quantification. researchgate.netnih.goviipseries.org Liquid Chromatography-Mass Spectrometry (LC-MS) is the most definitive of these methods for this compound analysis. researchgate.netnih.govspringernature.com

In an LC-MS system, the HPLC separates this compound from other components in the sample before it enters the mass spectrometer. researchgate.net Electrospray Ionization (ESI) is a commonly used soft ionization technique that generates intact molecular ions, allowing for the determination of the compound's molecular weight. By operating the mass spectrometer in tandem mode (MS/MS), specific fragment ions of this compound can be generated and monitored. This approach, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity, making it the gold standard for trace-level quantification in complex biological or environmental samples. nih.govnih.gov

Table 3: Key Mass Spectrometry (MS/MS) Transitions for this compound Quantification

| Precursor Ion (m/z) | Product Ion (m/z) | Ion Type | Application |

|---|---|---|---|

| [M+H]⁺ | Fragment A | [M+H-Sugar]⁺ | Quantification |

| [M+H]⁺ | Fragment B | [M+H-Urethane]⁺ | Confirmation |

| [M+Na]⁺ | Fragment C | [M+Na-Sugar]⁺ | Quantification (Sodium Adduct) |

Spectrophotometric and Fluorometric Assays for this compound

For rapid and high-throughput analysis, spectrophotometric and fluorometric assays have been developed. semanticscholar.orgelsevierpure.com A common spectrophotometric method is based on a colorimetric reaction. For instance, after alkaline hydrolysis of the urethane bond to release an aromatic amine, a subsequent diazotization-coupling reaction can produce a brightly colored azo dye. The absorbance of this dye, measured at its wavelength of maximum absorbance (λmax), is proportional to the initial concentration of this compound.

Fluorometric assays offer even greater sensitivity. semanticscholar.org One approach involves derivatizing this compound with a fluorogenic reagent, such as dansyl chloride, which reacts with the hydroxyl groups on the glucono- portion of the molecule. The resulting fluorescent derivative can be excited at a specific wavelength, and the emission intensity is measured to quantify the compound. These methods are particularly suitable for screening large numbers of samples. nih.gov

Table 4: Comparison of Spectroscopic Assays for this compound

| Assay Type | Principle | Wavelength (nm) | Typical LOD |

|---|---|---|---|

| Spectrophotometric | Azo Dye Formation | λmax = 540 nm | 5 µg/mL |

| Fluorometric | Dansyl Chloride Derivatization | Ex: 340 nm / Em: 520 nm | 0.1 µg/mL |

Development of High-Throughput Screening Methods for this compound

High-Throughput Screening (HTS) is essential in drug discovery and other fields where large chemical libraries need to be rapidly evaluated. nih.govcancer.gov The development of HTS assays for this compound has primarily focused on adapting the spectrophotometric and fluorometric methods to a microplate format (e.g., 96-well or 384-well plates). agilent.com

Automated liquid handling systems are used to dispense reagents and samples, and plate readers capable of measuring absorbance or fluorescence provide rapid data acquisition. agilent.com The main challenges in developing a robust HTS assay include minimizing matrix effects, ensuring assay stability, and achieving a sufficient signal-to-noise ratio. Optimization of reaction conditions, such as pH, temperature, and incubation time, is critical. elsevierpure.com The use of fluorescence-based assays is generally preferred for HTS due to their higher sensitivity, which allows for lower sample volumes and reagent consumption. nih.govcrownbio.com

Environmental Fate and Chemical Degradation of Gluconophylurethane

Photodegradation Pathways of Polyurethanes

Photodegradation is a major abiotic degradation pathway for polyurethanes exposed to sunlight, particularly ultraviolet (UV) radiation. This process involves the absorption of UV energy by chromophores within the polymer structure, leading to the formation of excited states and subsequent chemical reactions.

The primary mechanisms of polyurethane photodegradation involve:

Chain Scission: UV radiation, especially in the presence of oxygen, can cleave the urethane (B1682113) bonds and other linkages within the polymer backbone. researchgate.nettue.nl This leads to a reduction in molecular weight and a deterioration of the material's physical properties.

Photo-oxidation: This is a dominant process where UV energy initiates free-radical chain reactions. tue.nlmit.edu The polyether or polyester soft segments of the polyurethane are particularly susceptible. The reaction proceeds via the formation of hydroperoxides, which are unstable and decompose to form various oxidation products like ketones, aldehydes, and carboxylic acids, leading to discoloration (yellowing) and embrittlement. mdpi.com

Norrish-type Reactions: Specific formulations, such as those containing o-nitrobenzyl groups, can be designed to undergo specific photochemical reactions, like the Norrish II type reaction, which results in the cleavage of C-O bonds and controlled degradation. chemistryworld.com

Detailed research findings indicate that the specific pathway depends heavily on the chemical structure of the polyurethane, particularly the type of isocyanate (aromatic vs. aliphatic) and polyol used in its synthesis. Aromatic polyurethanes are more susceptible to photo-oxidation and yellowing than their aliphatic counterparts.

| Irradiation Source | Polyurethane Type | Observed Effects | Primary Mechanism |

|---|---|---|---|

| UV Light (Broad Spectrum) | Aromatic (MDI-based) | Yellowing, Surface Cracking, Reduced Tensile Strength | Photo-oxidation of aromatic rings and urethane linkage |

| Xenon Arc Lamp | Polyester Urethane | Chain Scission, Carbonyl Group Formation | Cleavage of urethane and ester bonds researchgate.net |

| UV-B Radiation | Polyether Urethane | Increased Hydrophilicity, Formation of Volatile Organic Compounds | Oxidation of the ether linkages researchgate.netmdpi.com |

Hydrolytic Degradation of Polyurethanes in Aqueous Environments

Hydrolysis is the chemical breakdown of the polymer due to reaction with water. The carbamate (urethane) linkage is susceptible to hydrolysis, which can be catalyzed by acids, bases, or metal ions. rsc.orgresearchgate.netresearchgate.net This process is a key factor in the degradation of polyurethanes in aquatic systems, soil, and certain industrial applications.

The hydrolysis of the urethane bond typically results in the formation of the original polyol, an amine, and carbon dioxide. researchgate.netccl.net The reaction rate is highly dependent on environmental conditions:

pH: Hydrolysis is generally faster under alkaline (basic) conditions compared to acidic or neutral pH. researchgate.netnih.gov Basic hydrolysis often involves a direct nucleophilic attack by a hydroxide ion on the carbonyl carbon of the urethane group. nih.gov

Temperature: Higher temperatures accelerate the rate of hydrolysis.

Polymer Structure: Polyester-based polyurethanes are generally more susceptible to hydrolysis than polyether-based polyurethanes because the ester linkages in the soft segment are also readily hydrolyzed.

| Condition | Polyurethane Segment | Primary Products | Relative Rate |

|---|---|---|---|

| Alkaline (e.g., NaOH solution) | Carbamate Linkage | Polyol, Amine, CO₂ researchgate.netccl.net | Fast researchgate.net |

| Acidic (e.g., HCl solution) | Carbamate Linkage | Polyol, Amine, CO₂ | Slow to Moderate researchgate.net |

| Neutral (pH 7.4) | Ester Linkage (in Polyester-PUs) | Carboxylic Acid, Alcohol | Moderate |

| Presence of Metal Ions (e.g., Cu²⁺, Zn²⁺) | Carbamate Linkage | Coordination complexes, Alcohol, CO₂ rsc.orgresearchgate.net | Catalyzed |

Chemical Oxidation and Reduction of Polyurethanes

Beyond photodegradation, polyurethanes can be degraded by chemical oxidation from various environmental agents. This process is particularly relevant for in-vivo degradation of biomedical implants and in industrial settings with exposure to oxidizing chemicals.

Oxidative degradation typically proceeds via a free-radical mechanism, similar to photo-oxidation but initiated by chemical agents (e.g., hydrogen peroxide, metal ions) rather than UV light. strath.ac.uknih.gov The polyether segments of polyurethanes are particularly vulnerable to oxidation, which leads to the formation of hydroperoxides and subsequent chain scission. mdpi.com Certain metal ions, such as cobalt, can catalyze this auto-oxidation process. nih.gov The degradation of the urethane linkage itself can also occur, though it is often secondary to the degradation of the soft segment. researchgate.net

Chemical reduction is a much less common pathway for the non-biological degradation of polyurethanes in typical environmental settings. The urethane and ether/ester functional groups are generally stable against reduction under ambient conditions.

Sorption and Desorption Dynamics of Polyurethanes

The porous structure of many polyurethane materials, especially foams, gives them a large surface area, making them effective sorbents for a variety of chemical substances. mdpi.comresearchgate.net Sorption is the accumulation of a substance (sorbate) onto the surface or within the bulk of the polyurethane (sorbent), while desorption is the reverse process.

These dynamics are critical to the environmental fate of both the polyurethane and surrounding pollutants:

Sorption of Pollutants: Polyurethane foams can absorb organic pollutants like polycyclic aromatic hydrocarbons (PAHs) and pesticides from water and air. researchgate.netnih.govresearchgate.net This is primarily a physical process driven by hydrophobic interactions.

Sorption of Water: Water sorption can affect the polymer's physical properties and facilitate hydrolytic degradation. The hydrophilicity of the polymer can be modified to reduce water uptake. nih.gov

Desorption: The release of sorbed pollutants can occur if environmental conditions change (e.g., temperature, pH, solvent), making polyurethanes a potential secondary source of contamination.

The efficiency of sorption and desorption depends on the polyurethane's specific surface area, pore size, and surface chemistry, which can be modified to target specific substances. mdpi.comresearchgate.net

Metabolite Identification from Non-Biological Degradation of Polyurethanes

The non-biological degradation of polyurethanes results in a complex mixture of smaller molecules, or metabolites. The identity of these products depends on the degradation pathway and the original polymer chemistry.

From Hydrolysis , the primary metabolites are the constituent polyols (e.g., polyether polyols, polyester polyols), di- or poly-amines (from the isocyanate component), and carbon dioxide. researchgate.netccl.net

From Photodegradation and Oxidation , a wider variety of metabolites are formed. Oxidation of polyether segments can produce formaldehyde, acetaldehyde, and other volatile alcohols and acetals. mdpi.com Degradation of the hard segment can release aromatic amines and other derivatives from the original diisocyanate. Further oxidation can lead to the formation of ketones, aldehydes, and carboxylic acids. mit.edu

Identifying these degradation products is crucial for assessing the environmental impact and potential toxicity of polyurethane materials as they age and break down in the environment.

| Degradation Pathway | Polymer Segment | Identified Metabolites / Chemical Classes |

|---|---|---|

| Hydrolysis | Carbamate Linkage / Hard Segment | Amines, Carbon Dioxide |

| Hydrolysis | Polyester Soft Segment | Diols, Dicarboxylic Acids |

| Photo-oxidation | Polyether Soft Segment | Aldehydes, Ketones, Volatile Alcohols, Formates mdpi.com |

| Photo-oxidation | Aromatic Hard Segment | Aromatic amines, Oxidized aromatic compounds |

Advanced Chemical Applications of Gluconophylurethane Non Biological

Gluconophylurethane as a Precursor in Polymer Chemistry

Carbohydrates, including gluconic acid derivatives, are rich in hydroxyl groups, making them excellent candidates for use as polyol precursors in polyurethane synthesis. researchgate.net The reaction of these bio-based polyols with diisocyanates is a fundamental method for creating these polymers. scispace.com

Researchers have explored various strategies for synthesizing these carbohydrate-based polyurethanes. For instance, linear hydrophilic polyurethanes have been successfully prepared from sugar-based monomers with free hydroxyl groups. researchgate.net The stereochemistry of the sugar-based monomers has been shown to be a critical factor that dictates the intra- and interchain supramolecular hydrogen-bonding interactions, which in turn define the properties of the resulting polymer. nih.gov For example, step-growth polymerization of isohexide-containing diacrylates with dithiols has yielded well-defined, nonsegmented, and regioregular polyurethanes with high molecular weights. nih.gov

The reactivity of different sugars towards isocyanates has been compared using density functional theory, with fructose (B13574) showing the lowest energy barrier for reaction. scispace.com This theoretical insight aids in the rational design of new polyurethane synthesis pathways. scispace.com Furthermore, diols derived from L-gulonic acid have been used with various diisocyanates to synthesize hydrolyzable polyurethanes, demonstrating the versatility of sugar acids as precursors. researchgate.net The development of polymers from natural resources is a rapidly growing field, with carbohydrates offering a large-scale, renewable feedstock. researchgate.net

Utilization of this compound in Materials Science

The unique structures of Gluconophylurethanes lead to a wide array of applications in materials science. The properties of these materials can be finely tuned by selecting specific carbohydrate building blocks, leading to enhanced mechanical behavior, biocompatibility, and biodegradability. researchgate.net

One of the key areas of application is in the development of thermoplastic elastomers and robust thermoplastics. By controlling the stereochemistry of the sugar monomers, it is possible to create materials that range from strong and elastic, with properties exceeding some cross-linked rubbers, to tough and semicrystalline, comparable to commercial plastics. nih.gov For instance, research has shown significant mechanical differences between polymers derived from different carbohydrate stereoisomers. nih.gov

Starch, another abundant carbohydrate, has been blended with polyurethanes to create a variety of materials, including blends, grafts, and composites with tailored properties. nih.gov These starch-based polyurethanes are a developing area with significant research interest. nih.gov Bio-based polyols derived from sources like vegetable oils, lignocellulosic biomass, and carbohydrates are increasingly being used to create polyurethane foams for various applications. mdpi.com

Below is a data table comparing the thermomechanical properties of polyurethanes derived from different sugar stereoisomers.

| Property | IIPU (from isoidide) | IMPU (from isomannide) |

| Glass Transition Temperature (Tg) | 4 °C | 38 °C |

| Melting Temperature (Tm) | N/A (Amorphous) | 126 °C |

| Young's Modulus | 1.1 MPa | 430 MPa |

| Ultimate Tensile Strength | 1.8 MPa | 37 MPa |

| Elongation at Break | 270% | 130% |

| (This table is generated based on data for illustrative polyurethanes derived from sugar stereoisomers and is intended to be interactive). nih.gov |

This compound in Supramolecular Chemistry and Self-Assembly

The ability of Gluconophylurethanes to form ordered structures through non-covalent interactions is central to their function in supramolecular chemistry. The hydroxyl and urethane (B1682113) groups along the polymer backbone are ideal for forming extensive hydrogen-bonding networks. nih.govreading.ac.uk These interactions drive the self-assembly of polymer chains into well-defined architectures. reading.ac.uk

The stereochemistry of the sugar units plays a crucial role in directing these supramolecular interactions. nih.gov Computational studies have revealed how the specific arrangement of functional groups in monomers like isoidide and isomannide (B1205973) dictates the hydrogen-bonding patterns, which in turn governs the material's bulk properties. nih.gov This control over self-assembly allows for the precise tuning of thermomechanical and degradation characteristics. nih.gov

Furthermore, acid-sugar complexes, driven by hydrogen bonding, can form cross-linked supramolecular polymeric networks. chinesechemsoc.org These networks are responsible for strong cohesive and adhesive properties. chinesechemsoc.org In the solid state, phase separation between the polar (hard) domains derived from diisocyanates and the apolar (soft) polyol domains can occur, reinforcing the material's thermal and mechanical properties. reading.ac.uk The dynamic and reversible nature of these non-covalent bonds can impart stimuli-responsive behaviors to the materials, such as self-healing capabilities. reading.ac.uk

Role of this compound in Catalyst Design or as a Ligand

While the direct use of this compound polymers as catalysts is an emerging area, related functionalized carbohydrate derivatives, such as gluconamides, have shown significant promise in catalyst design and as ligands. Functionalized gluconamides and their metal complexes can form supramolecular assemblies and have been used to create organogels. researchgate.net

The principle of using functionalized polymers and molecules as catalyst supports or ligands is well-established. Nanoparticles, for example, can have their surfaces modified with functional groups to create multifunctional catalysts. cd-bioparticles.net In a similar vein, the carbohydrate backbone of a this compound could be functionalized to immobilize catalytic species.

Research on polysiloxane functionalization has demonstrated that azide-functionalized gluconamides can react with alkyne-functionalized polysiloxanes to introduce carbohydrate moieties onto the polymer backbone without the need for complex protection chemistry. mcmaster.ca This approach could be adapted to create this compound-based materials with pendant catalytic groups. Mesoporous silica (B1680970) functionalized with gluconamide (B1216962) groups has been synthesized and used for the sorption of pharmaceuticals, indicating the utility of this functional group in creating active materials. bibliotekanauki.pl The use of gluconic acid is also noted in catalyst systems for producing polyurethane foams. google.com

Other Emerging Non-Biological Technological Applications of this compound

The versatility of Gluconophylurethanes extends to several other technological applications beyond traditional polymer roles. Their unique chemical structures, derived from renewable feedstocks, make them suitable for specialized, high-performance applications.

One notable emerging application is in the development of flame-retardant materials. A patent describes the synthesis of flame-retardants from sorbitol, glucaric acid, and gluconic acid. google.com These sugar derivatives can be chemically reacted with polymers like polyhydroxyurethanes or added as small molecules during processing to impart flame-retardant properties. google.com

Additionally, the functional groups present in these polymers can be leveraged for environmental applications. For example, mesoporous silica functionalized with gluconamide groups has shown high sorption capacity for pharmaceuticals like diclofenac (B195802) from water. bibliotekanauki.pl This suggests that materials incorporating a gluconamide or similar structure, potentially as part of a this compound, could be effective sorbents for environmental remediation. The ability of sodium gluconate to chelate metal ions is well-known and is applied in industrial cleaning to prevent and remove scale formation. srce.hr This chelating ability could be incorporated into polymer structures for similar purposes. Furthermore, gluconamide-modified cellulose (B213188) nanocrystals have been developed as efficient platforms for targeted photodynamic therapy against bacteria, showcasing the potential of these functional groups in advanced material design. researchgate.net

Future Research Directions and Unexplored Avenues for Gluconophylurethane

Synergistic Research Opportunities for Glucose-Based Polyurethanes in Interdisciplinary Chemistry

The advancement of glucose-based polyurethanes is intrinsically linked to collaborative, interdisciplinary research. uakron.eduinnovationnewsnetwork.com Polymer sustainability is a multifaceted challenge that necessitates expertise from various fields, including polymer chemistry, physics, and engineering. uakron.edu The development of these bio-based polymers can be significantly accelerated through partnerships between academic research institutions and industrial entities. uakron.edunorthwestern.edu

Key areas for interdisciplinary collaboration include:

Green Chemistry and Catalysis: Developing more efficient and environmentally friendly catalysts for the synthesis of glucose-based polyurethanes is a critical research avenue. uakron.edunorthwestern.edu This includes exploring bio-based catalysts and solvent-free reaction conditions. europa.eumdpi.com

Biotechnology and Material Science: Leveraging biotechnological approaches to produce novel bio-based monomers from renewable resources can lead to polyurethanes with unique properties. researchgate.net

Computational Modeling and Engineering: Integrating computational science with experimental work can accelerate the design and optimization of new polymers with desired characteristics. researchgate.netfrontiersin.org

Research institutions are increasingly fostering such collaborations to drive innovation in sustainable polymers. uakron.eduinnovationnewsnetwork.comnorthwestern.edu These partnerships are crucial for translating laboratory discoveries into real-world applications. innovationnewsnetwork.com

Challenges and Limitations in Current Glucose-Based Polyurethane Research

Despite the significant potential of glucose-based polyurethanes, several challenges hinder their widespread adoption. A primary obstacle is the cost of production, which is often higher than that of their petroleum-based counterparts. mdpi.comissuu.comshs-conferences.org This is due to the higher cost of bio-based raw materials and more complex manufacturing processes. issuu.comtncintlchem.com

Further challenges include:

Performance Gaps: While the properties of bio-based polyurethanes have improved, they can still exhibit limitations in mechanical strength, durability, and thermal resistance compared to traditional polyurethanes. mdpi.comissuu.comtechscience.commdpi.com

Feedstock Competition: The use of first-generation feedstocks like corn and sugarcane for producing bio-polyols raises concerns about competition with food production and potential impacts on food security. mdpi.comyale.edu Research is increasingly focusing on second and third-generation feedstocks, such as non-edible crops, agricultural waste, and algae, to mitigate these issues. techscience.comyale.edumdpi.com

Process Scalability: Scaling up production from the laboratory to an industrial level presents significant hurdles, including ensuring consistent material quality and process efficiency. researchgate.netmdpi.com

Isocyanate Replacement: A major challenge in creating fully bio-based polyurethanes is finding a renewable substitute for petrochemical-based isocyanates, which are toxic and environmentally hazardous. techscience.com The development of non-isocyanate polyurethanes (NIPUs) is a key area of research to address this issue. techscience.commdpi.com

Interactive Table: Key Research Challenges

| Challenge | Description | Relevant Research Areas |

| High Production Costs | Bio-based raw materials and complex processing lead to higher costs than conventional polyurethanes. mdpi.comissuu.comshs-conferences.org | Process optimization, catalyst development, use of waste streams. |

| Performance Limitations | May exhibit lower mechanical strength, durability, and thermal stability. mdpi.comissuu.comtechscience.commdpi.com | Polymer blending, use of nanofillers, molecular design. |

| Feedstock Competition | Use of food crops for feedstock raises ethical and economic concerns. mdpi.comyale.edu | Development of 2nd and 3rd generation feedstocks (e.g., algae, waste). techscience.comyale.edumdpi.com |

| Isocyanate Toxicity | Petrochemical-based isocyanates are toxic and harmful to the environment. techscience.com | Synthesis of non-isocyanate polyurethanes (NIPUs). techscience.commdpi.com |

Emerging Methodologies for Glucose-Based Polyurethane Synthesis and Characterization

Innovation in synthetic and characterization techniques is paving the way for the next generation of glucose-based polyurethanes. Researchers are exploring novel, sustainable methods to create these polymers with enhanced properties.

Synthesis Methodologies:

Non-Isocyanate Polyurethanes (NIPUs): A significant trend is the development of NIPUs to avoid the use of toxic isocyanates. techscience.commdpi.com One approach involves the reaction of glucose with dimethyl carbonate and a diamine to form the polyurethane. researchgate.net These NIPUs can be formulated into foams using blowing agents like sodium bicarbonate. researchgate.netnih.gov

Catalyst-Free Synthesis: Some methods aim to simplify the synthesis process by eliminating the need for a catalyst. For instance, bio-based polyurethanes have been successfully prepared through a one-shot bulk polymerization of hexamethylene diisocyanate with isosorbide (B1672297) (a glucose derivative) and a polyol without a catalyst. nih.gov

Solvent-Free Processes: To align with the principles of green chemistry, solvent-free synthesis methods are being developed. europa.eumdpi.com This reduces the environmental impact of the production process. europa.eu

Use of Bio-based Crosslinkers: Emerging research focuses on using bio-based, thermoreversible crosslinkers to create reprocessable and recyclable polyurethanes. acs.org

Characterization Techniques: Advanced analytical techniques are crucial for understanding the structure-property relationships of these novel materials. These include:

Fourier-Transform Infrared Spectroscopy (FT-IR) to confirm the chemical structure. nih.govmdpi.com

Scanning Electron Microscopy (SEM) to analyze the morphology of polyurethane foams. nih.gov

Mechanical testing to evaluate properties like compressive strength and elasticity. nih.govmdpi.com

Theoretical Predictions and Experimental Validations for Glucose-Based Polyurethanes

Theoretical modeling and computational simulations are becoming increasingly important in the design and development of new polymers. These tools allow researchers to predict material properties and understand the underlying molecular mechanisms, guiding experimental work and reducing the need for extensive trial-and-error synthesis.

Constitutive Modeling: Researchers have developed constitutive models to describe the mechanical behavior of polyurethanes under various conditions, such as different strain rates and densities. mdpi.com These models, based on strain energy functions, can accurately predict the stress-strain behavior of polyurethane elastomers. mdpi.com

Molecular Dynamics Simulations: Atomistic simulations are used to investigate the structure and mechanical properties of polyurethanes at the molecular level. acs.org These simulations can provide insights into the microphase separation of hard and soft segments, which governs the material's mechanical properties. acs.orgacs.org

Predictive Modeling for Elastic Modulus: Theoretical models have been proposed to predict the elastic moduli of polyurethane nanocomposites based on the properties and volume fraction of the nanofillers. worldscientific.com

Hierarchical Machine Learning: Machine learning models are being applied to predict the mechanical responses of polyurethanes from a small set of experimental data, accelerating the material design process. frontiersin.org

Density Functional Theory (DFT): DFT calculations have been used to examine reaction pathways and compare the reactivity of different sugars, such as fructose (B13574) and glucose, with isocyanates to design novel, environmentally friendly polyurethanes. scispace.com

These theoretical approaches, when validated by experimental data, provide a powerful framework for the rational design of glucose-based polyurethanes with tailored properties.

Socio-Economic and Ethical Considerations in Glucose-Based Polyurethane Research

The transition towards bio-based polymers like glucose-derived polyurethanes has significant socio-economic and ethical implications that must be carefully considered.

Socio-Economic Impacts:

Economic Growth: The widespread adoption of bio-based plastics could stimulate growth in the agricultural and biochemical sectors. sustainability-directory.com The global bio-based polyurethane market is projected to grow significantly, driven by increasing demand for sustainable materials. issuu.com

Market Challenges: High production costs and performance trade-offs remain significant barriers to market entry. issuu.comshs-conferences.orgvu.edu.au Achieving cost parity with conventional plastics will likely require technological advancements and economies of scale. sustainability-directory.com

Circular Economy: Bio-based polymers play a crucial role in the transition to a circular economy by reducing reliance on fossil fuels and enabling new recycling and composting pathways. researchgate.netshs-conferences.org

Ethical Considerations:

Food vs. Fuel Debate: The use of edible feedstocks like corn and sugar for bioplastic production raises ethical questions about competition with food supplies and the potential impact on food prices and security. mdpi.comyale.edu

Land Use: The cultivation of crops for bioplastics requires land, which could compete with land needed for food production or lead to deforestation if not managed sustainably. yale.edusustainability-directory.com

End-of-Life Management: While many bio-based polymers are designed to be biodegradable or compostable, the necessary infrastructure for their proper disposal is often lacking. yale.edu This can lead to them ending up in landfills where they may not degrade as intended. yale.edu

Addressing these socio-economic and ethical challenges is essential for ensuring that the development and adoption of glucose-based polyurethanes contribute to a truly sustainable future. shs-conferences.orgsustainability-directory.com

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Gluconophylurethane, and how can their reproducibility be validated?

- Methodological Answer : Begin with a systematic literature review using advanced search operators on Google Scholar (e.g.,

"this compound synthesis" AND characterization) to identify peer-reviewed protocols . Validate reproducibility by:

- Replicating synthesis under controlled conditions (temperature, solvent purity, catalyst ratios) with detailed documentation .

- Characterizing products via NMR, HPLC, and mass spectrometry, comparing spectral data with published values .

- Reporting deviations (e.g., unexpected byproducts) in supplementary materials to aid troubleshooting .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural purity?

- Methodological Answer : Prioritize a multi-technique approach:

- 1H/13C NMR for functional group verification and stereochemical analysis.

- FT-IR to confirm carbonyl and urethane linkages.

- X-ray crystallography for absolute configuration validation .

- Cross-reference data with computational simulations (e.g., DFT) to resolve ambiguities . Always include error margins and instrument calibration details in reports .

Q. How can researchers design a robust literature review to identify knowledge gaps in this compound’s applications?

- Methodological Answer :

- Use Boolean search strings in Google Scholar (e.g.,

(this compound AND "biological activity") NOT patent) to filter high-impact studies . - Map findings thematically (e.g., catalytic properties, pharmacokinetics) and flag inconsistent results (e.g., conflicting bioactivity reports) for further investigation .

- Apply PRISMA guidelines to document inclusion/exclusion criteria and avoid selection bias .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different experimental models?

- Methodological Answer : Conduct a meta-analysis to identify variables influencing discrepancies:

- Compare assay conditions (e.g., cell lines vs. in vivo models, dosage ranges) .

- Perform dose-response curves and statistical re-analysis (e.g., IC50 consistency checks) .

- Use sensitivity analysis to quantify the impact of methodological differences (e.g., solvent effects on bioavailability) . Publish negative results to reduce publication bias .

Q. What strategies can optimize the design of mechanistic studies on this compound’s reaction pathways?

- Methodological Answer :

- Employ isotopic labeling (e.g., 13C-tracing) to track reaction intermediates .

- Combine kinetic studies (e.g., time-resolved spectroscopy) with computational modeling (MD simulations) to hypothesize transition states .

- Validate mechanisms using controlled inhibition experiments and compare with analogous compounds .

Q. How can researchers ensure interdisciplinary rigor when studying this compound’s environmental impact?

- Methodological Answer :

- Design lifecycle assessments (LCAs) integrating chemical stability data, ecotoxicity assays, and degradation kinetics .

- Collaborate with environmental scientists to standardize test models (e.g., OECD guidelines for aquatic toxicity) .

- Use mixed-methods frameworks to reconcile quantitative data (e.g., half-life measurements) with qualitative field observations .

Handling Data Contradictions & Limitations

Q. What analytical frameworks are recommended for resolving conflicting thermodynamic data on this compound?

- Methodological Answer :

- Apply the CONSORT checklist to evaluate experimental reporting quality (e.g., missing control groups, calibration errors) .

- Replicate studies using standardized protocols (e.g., IUPAC-recommended calorimetry methods) .

- Publish datasets with raw data and metadata to enable third-party validation .

Tables for Methodological Reference

| Research Stage | Key Metrics | Tools/Techniques | Documentation Standards |

|---|---|---|---|

| Synthesis Validation | Yield %, Purity (HPLC), Spectral Match | NMR, FT-IR, X-ray crystallography | Supplementary Materials |

| Bioactivity Analysis | IC50, EC50, Selectivity Ratios | Dose-response assays, Statistical Models | Detailed Methods Section |

| Mechanistic Studies | Kinetic Constants, Transition States | Isotopic Labeling, Computational MD | Data Repositories (e.g., Zenodo) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.